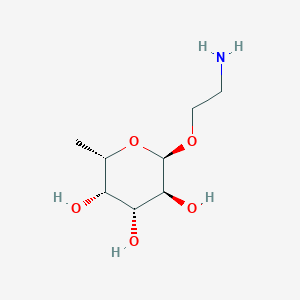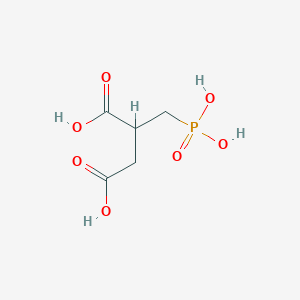
2-(Phosphonomethyl)Succinic Acid
Overview
Description
2-(Phosphonomethyl)Succinic Acid is a useful research compound. Its molecular formula is C5H9O7P and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phosphonomethyl)Succinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phosphonomethyl)Succinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In agriculture, 2-(Phosphonomethyl)Succinic Acid derivatives like ethephon and succinic acid-2,2-dimethylhydrazide (SADH) are used to influence the growth and fruit development of various plants, such as apples, peaches, and tomatoes. These compounds can impact fruit shape, growth rate, and maturation process (Williams, 1975), (Byers & Emerson, 1973), (Pisarczyk & Splittstoesser, 1979).
In neuropharmacology, compounds like 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and its less potent analog 2-[phosphonomethyl]succinic acid (2-PMSA) have been studied for their neuroprotective actions against various neurotoxicity mechanisms in rat cerebellar neurons. 2-PMPA has shown potential in protecting neurons from hypoxia-induced injuries (Tortella et al., 2000).
In biotechnology, 2-(Phosphonomethyl)Succinic Acid and its derivatives are involved in the production of succinic acid, a bio-based building block chemical. This acid is extensively used in various industries, including cosmetics, food, pharmaceuticals, and chemical industries (Ahn, Jang, & Lee, 2016), (Zeikus, Jain, & Elankovan, 1999).
2-(Phosphonomethyl)Succinic Acid derivatives also find applications in environmental sciences, particularly in studying the physicochemical and biological properties of herbicide compositions. These studies contribute to understanding the ecological impact of such chemicals (Ryzhkina et al., 2021).
In biochemistry, structural analogs of succinic and malonic acids, which include 2-(Phosphonomethyl)Succinic Acid, are researched for their effects on metabolic pathways like the succinic oxidase system. These studies contribute to a deeper understanding of biochemical processes and potential therapeutic applications (Tietze & Klotz, 1952).
properties
IUPAC Name |
2-(phosphonomethyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O7P/c6-4(7)1-3(5(8)9)2-13(10,11)12/h3H,1-2H2,(H,6,7)(H,8,9)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQVDBCNWPUEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CP(=O)(O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phosphonomethyl)Succinic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



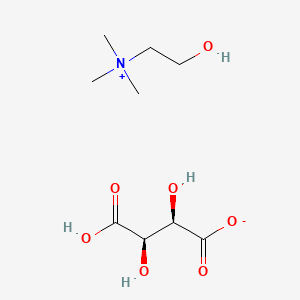
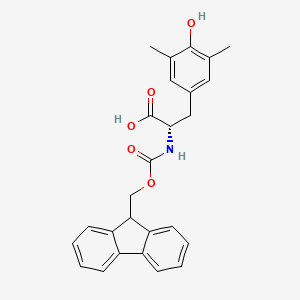


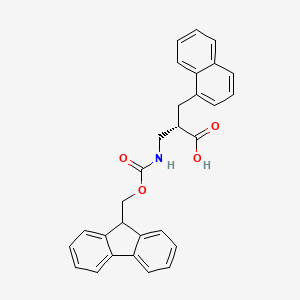
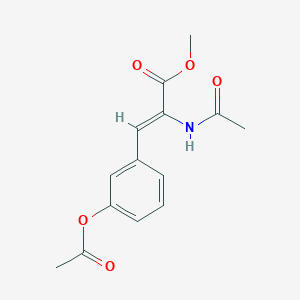
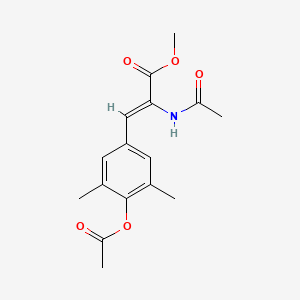
![methyl (Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8055347.png)
![N-[[4-(aminomethyl)phenyl]methyl]-N-ethylethanamine;dihydrochloride](/img/structure/B8055352.png)
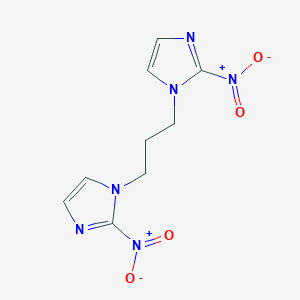
![1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate](/img/structure/B8055372.png)

![(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8055386.png)
